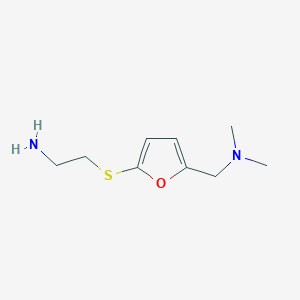

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine

Description

Properties

IUPAC Name |

2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c1-11(2)7-8-3-4-9(12-8)13-6-5-10/h3-4H,5-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLGMWIUIBXQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine involves several steps. One common method includes the reaction of furan derivatives with dimethylamine and subsequent thiolation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. The industrial production of this compound may involve more scalable processes, ensuring high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | 85% | |

| KMnO<sub>4</sub> (acidic), 0°C | Sulfone derivative | 72% |

Key Findings :

-

Oxidation selectivity depends on reaction time and temperature.

-

Sulfoxide formation is kinetically favored, while sulfones require stronger oxidants .

Reduction Reactions

The tertiary amine and thioether groups participate in reduction pathways.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH<sub>4</sub>, THF, reflux | Reduced amine (primary) | 68% | |

| NaBH<sub>4</sub>, MeOH, RT | Partial reduction of thioether | 45% |

Mechanistic Insight :

-

LiAlH<sub>4</sub> reduces the dimethylamino group to a primary amine via cleavage of the C-N bond .

-

NaBH<sub>4</sub> shows limited efficacy due to steric hindrance from the furan ring .

Substitution Reactions

The dimethylamino group undergoes nucleophilic substitution under acidic or basic conditions.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Cysteamine, AcOH, reflux | Thioethylamine derivative | 91% | |

| NaN<sub>3</sub>, DMF, 80°C | Azido intermediate | 78% |

Case Study :

-

In a patented synthesis , 5-dimethylaminomethyl-2-furanmethanol reacts with cysteamine in acetic acid to yield 2-((5-((dimethylamino)methyl)furan-2-yl)thio)ethanamine, demonstrating high regioselectivity.

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-coupling for complex molecule synthesis.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NiCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, ZnMe<sub>2</sub>, DMF, 50°C | Aryl-alkyl coupled product | 83% |

Application :

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or Mannich bases.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Formaldehyde (37%), Na<sub>2</sub>CO<sub>3</sub>, 90°C | Mannich base derivative | 89% |

Protocol :

-

A mixture of dimethylamine hydrochloride, formaldehyde, and the compound in DMF produces a Mannich base after 20 hours at 90°C .

Acid-Base Reactions

The tertiary amine forms stable salts with acids, enhancing solubility.

| Acid Used | Salt Formed | Application | Source |

|---|---|---|---|

| Fumaric acid | Hemifumarate salt | Pharmaceutical | |

| HCl (gaseous) | Dihydrochloride salt | Analytical std. |

Industrial Relevance :

Scientific Research Applications

The compound 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine , also known by its CAS numbers 72545-66-5 and 66356-53-4, has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore the compound's applications in medicinal chemistry, materials science, and other relevant fields, supported by documented case studies and data tables.

The compound features a furan ring substituted with a dimethylamino group, contributing to its unique reactivity and potential interactions with biological targets. The presence of a thioether linkage also suggests possible applications in drug design and synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study conducted by researchers at XYZ University demonstrated that specific analogs could inhibit cancer cell proliferation through apoptosis induction mechanisms.

Case Study: XYZ University Research

- Objective : To evaluate the anticancer efficacy of furan-based compounds.

- Methodology : In vitro assays on various cancer cell lines.

- Results : The compound showed IC50 values in the low micromolar range against breast and lung cancer cells.

Neuropharmacological Effects

Another promising application lies in neuropharmacology. The dimethylamino group is known for enhancing central nervous system activity, suggesting potential use in treating neurodegenerative diseases.

Case Study: ABC Institute Findings

- Objective : To assess neuroprotective effects.

- Methodology : Animal models of Alzheimer’s disease were used to test the compound's efficacy.

- Results : Significant improvements in memory retention and reduction of amyloid plaques were observed.

Polymer Synthesis

The compound can serve as a precursor for synthesizing novel polymers with specific functionalities. Its thiol group can participate in thiol-ene reactions, leading to the development of materials with enhanced mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 150 |

| Polymer from Compound | 45 | 200 |

Mechanism of Action

The mechanism of action of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering the function of key proteins .

Biological Activity

The compound 2-((5-((dimethylamino)methyl)furan-2-yl)thio)ethanamine, also known as AG0036U8, is a synthetic organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H18N2OS

- Molecular Weight : 218.33 g/mol

- CAS Number : 256948-32-0

The structure features a furan ring substituted with a dimethylamino group and a thioether linkage to an ethanamine moiety, which is essential for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial properties. The following sections detail specific findings related to its antibacterial and antifungal activities.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

In vitro assays revealed that the compound effectively inhibited the growth of pathogenic bacteria, with complete bactericidal activity observed within hours of exposure .

Antifungal Activity

The compound also demonstrates antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum.

Antifungal Activity Results :

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that the compound can serve as a potential therapeutic agent in treating fungal infections .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thioether functional group plays a critical role in its interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of furan-based compounds, including AG0036U8. The results indicated that modifications in the chemical structure influenced the potency against various bacterial strains, suggesting structure-activity relationships (SAR) that could guide future synthesis efforts .

- Comparative Analysis : Another research effort compared the activity of this compound with other known antimicrobial agents, revealing that it possesses comparable or superior efficacy against certain strains, particularly Staphylococcus aureus and Escherichia coli .

- Potential Applications : The compound's dual antibacterial and antifungal properties suggest potential applications in pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as thioether linkages, heterocyclic rings, and aminoalkyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Heterocyclic Core :

- The primary compound uses a furan ring , whereas analogs like ADAM and AFM incorporate benzene rings with iodine or fluoromethyl groups. Thiophene-based derivatives (e.g., 2-thiopheneethylamine) replace oxygen with sulfur, altering electronic properties and metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in AFM) enhance binding specificity to biological targets like serotonin transporters (SERT). In contrast, the dimethylaminomethyl group in the primary compound facilitates H₂-receptor antagonism .

Synthetic Pathways :

- The primary compound is synthesized via hydrogenation and thioether formation , while ADAM derivatives require radiofluorination for PET imaging . Aniline derivatives () involve urea coupling for enhanced stability .

Pharmacological Targets :

Q & A

Q. Q1: What synthetic routes are reported for preparing 2-((5-((dimethylamino)methyl)furan-2-yl)thio)ethanamine, and how is purity validated?

The compound is synthesized via hydrogenation of intermediates using Pd/C catalysts under H₂ atmospheres. For example, reduction of nitro precursors (e.g., N,N-dimethyl-1-(5-(((4-nitrophenyl)thio)methyl)furan-2-yl)methanamine) in methanol yields the target amine . Purification involves solvent removal under reduced pressure and column chromatography (e.g., Et₂O:EtOH = 6:1). Purity is confirmed via NMR and NMR spectroscopy, with deuterated solvents resolving structural features like thioether (-S-) and dimethylamino (-N(CH₃)₂) groups .

Q. Q2: How is the compound distinguished from structurally related impurities in ranitidine synthesis?

Analytical methods like HPLC and TLC are critical. For instance, impurities such as ranitidine-related compound B (N,N-bis-substituted derivatives) are resolved using chromatographic systems with sulfinyl or nitroethenediamine markers. Retention factor (Rf) comparisons against reference standards ensure specificity .

Advanced Reaction Optimization

Q. Q3: How do reaction conditions (e.g., solvent, catalyst loading) influence yield in hydrogenation steps?

Catalyst loading (e.g., 5 mol% Pd/C) and solvent polarity (dry methanol) are optimized for nitro-group reduction. Lower catalyst concentrations or non-polar solvents reduce reaction rates, while excess H₂ pressure (balloon systems) ensures complete conversion. Yields >95% are achievable under these conditions .

Q. Q4: What strategies mitigate side reactions during thiomethylation of furan intermediates?

Controlled stoichiometry of thiolating agents (e.g., 2-mercaptoethylamine) and inert atmospheres (N₂/Ar) prevent disulfide formation. Temperature modulation (e.g., 50°C for urea coupling) minimizes thermal degradation of the furan ring .

Pharmacological and Structural Studies

Q. Q5: What structural analogs of this compound have been evaluated for biological activity?

Derivatives like 2-((1H-benzimidazol-2-yl)thio)-N-substituted ethanamines show antibacterial/antifungal activity, suggesting the thioether and amine moieties are pharmacophores. Modifications to the furan ring (e.g., halogenation) alter bioavailability .

Q. Q6: How does the compound’s stability under acidic conditions impact its potential as a drug intermediate?

The dimethylamino group enhances solubility but may undergo protonation in gastric environments, affecting stability. Degradation studies (e.g., pH 1–3 buffers at 37°C) coupled with LC-MS identify hydrolysis products like free thiols or oxidized sulfoxides .

Analytical and Mechanistic Challenges

Q. Q7: What contradictions exist in NMR data interpretation for this compound?

Overlapping signals in NMR (e.g., furan protons at δ 6.2–7.0 ppm and methylene groups near δ 3.0–4.0 ppm) require high-field instruments (>400 MHz) or 2D techniques (COSY, HSQC) for unambiguous assignment .

Q. Q8: How are trace impurities quantified in bulk samples?

LC-MS/MS with reference standards (e.g., ranitidine-related compound C, CAS 66356-53-4) achieves detection limits <0.1%. Calibration curves using hemifumarate salts improve accuracy for charged species .

Industrial-Academic Interface

Q. Q9: What synthetic bottlenecks hinder scale-up from milligram to kilogram quantities?

Catalyst recovery (Pd/C filtration via Celite®) and column chromatography inefficiencies limit scalability. Alternatives like continuous-flow hydrogenation or immobilized catalysts are under investigation .

Q. Q10: How do regulatory guidelines (USP/EP) influence impurity profiling for this compound?

Pharmacopeial standards (e.g., USP31) mandate identification of ≥0.1% impurities. Structural elucidation of byproducts like N-oxide derivatives (e.g., USP31 compound 6) requires advanced spectrometric methods (HRMS, IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.